Cas no 188660-14-2 (O -Benzyl-D-threonine benzyl ester oxalate(1:1))
O -Benzyl-D-threonine benzyl ester oxalate(1:1) Chemical and Physical Properties
Names and Identifiers
-
- D-THREONINE(BZL)-OBZL OXALATE (1:1)
- O-BENZYL-D-THREONINE BENZYL ESTER MONOOXALATE
- O-BENZYL-D-THREONINE BENZYL ESTER OXALATE(1:1)
- D-THREONINE BENZYL ETHER BENZYL ESTER MONOOXALATE
- H-D-THR(BZL)-OBZL (COOH)2
- H-D-THR(BZL)-OBZL OXALATE (1:1)
- H-D-Thr(Bzl)-OBzl
- H-D-THR(BZL)-OBZL . OXALATE (1:1)
- H-D-Thr(Bzl)-OBzl·oxalate (1:1)
- (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate
- Thr.OBzl(CooH)2
- H-D-Thr(Bzl)-OBzl.oxalate
- D-Thr(Bzl)-OBzl oxalate(1:1)
- H-D-Thr(bzl)-obzl.oxalate(1:1)
- 188660-14-2
- A880510
- DS-16111
- D-Threonine, O-(phenylmethyl)-, phenylmethyl ester, ethanedioate (1:1)
- D84314
- MFCD02259517
- S-188660-14-2
- (2R,3S)-Benzyl2-amino-3-(benzyloxy)butanoateoxalate
- benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid
- AKOS024259133
- BENZYL (2R,3S)-2-AMINO-3-(BENZYLOXY)BUTANOATE; OXALIC ACID
- O -Benzyl-D-threonine benzyl ester oxalate(1:1)
-
- Inchi: 1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m0./s1
- InChI Key: IIAVXHHGVJCFKI-SQQLFYIASA-N
- SMILES: O(CC1C=CC=CC=1)[C@@H](C)[C@H](C(=O)OCC1C=CC=CC=1)N.OC(C(=O)O)=O
Computed Properties
- Exact Mass: 389.14700
- Monoisotopic Mass: 389.14745207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 394
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 136Ų
Experimental Properties
- PSA: 136.15000
- LogP: 2.51830
O -Benzyl-D-threonine benzyl ester oxalate(1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TP078-25g |
O -Benzyl-D-threonine benzyl ester oxalate(1:1) |
188660-14-2 | 97% | 25g |
3204CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TP078-5g |
O -Benzyl-D-threonine benzyl ester oxalate(1:1) |
188660-14-2 | 97% | 5g |
818CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TP078-10g |
O -Benzyl-D-threonine benzyl ester oxalate(1:1) |
188660-14-2 | 97% | 10g |
1460CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TP078-1g |
O -Benzyl-D-threonine benzyl ester oxalate(1:1) |
188660-14-2 | 97% | 1g |
267CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TP078-250mg |
O -Benzyl-D-threonine benzyl ester oxalate(1:1) |
188660-14-2 | 97% | 250mg |
106CNY | 2021-05-08 | |
| TRC | B233470-10mg |
O -Benzyl-D-threonine benzyl ester oxalate(1:1) |
188660-14-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B233470-50mg |
O -Benzyl-D-threonine benzyl ester oxalate(1:1) |
188660-14-2 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B233470-100mg |
O -Benzyl-D-threonine benzyl ester oxalate(1:1) |
188660-14-2 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R92850-250mg |
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate |
188660-14-2 | 250mg |
¥168.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R92850-1g |
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate |
188660-14-2 | 1g |
¥388.0 | 2021-09-08 |
O -Benzyl-D-threonine benzyl ester oxalate(1:1) Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on O -Benzyl-D-threonine benzyl ester oxalate(1:1)
Comprehensive Overview of O-Benzyl-D-threonine benzyl ester oxalate (1:1) (CAS No. 188660-14-2)
O-Benzyl-D-threonine benzyl ester oxalate (1:1) is a specialized chiral building block widely used in pharmaceutical synthesis and peptide chemistry. With the CAS registry number 188660-14-2, this compound has garnered significant attention from researchers due to its unique stereochemical properties and versatility in asymmetric synthesis. The benzyl-protected threonine derivative serves as a critical intermediate for constructing complex molecular architectures, particularly in the development of bioactive peptides and small-molecule therapeutics.
In recent years, the demand for chiral auxiliaries like O-Benzyl-D-threonine benzyl ester oxalate has surged, driven by the pharmaceutical industry's focus on enantioselective drug development. Search analytics reveal growing interest in queries such as "D-threonine derivatives applications" and "benzyl protection in peptide synthesis," reflecting the compound's relevance in modern organic chemistry. The oxalate salt form (1:1 stoichiometry) enhances the compound's crystallinity and stability—a feature frequently investigated in "salt formation strategies for API intermediates" discussions.
The compound's molecular structure combines a D-threonine backbone with dual benzyl protecting groups, offering both steric protection and synthetic flexibility. This design addresses common challenges in peptide coupling reactions, making it valuable for researchers exploring "side chain protection methods" or "racemization-free peptide synthesis." Analytical techniques like HPLC and NMR confirm its high enantiopurity (>98% ee), a crucial parameter for applications requiring strict stereocontrol.
From a synthetic perspective, CAS 188660-14-2 demonstrates excellent compatibility with standard coupling reagents (HOBt/DIC, PyBOP) in solid-phase peptide synthesis (SPPS). Recent publications highlight its utility in constructing β-hydroxy amino acid-containing peptides—a structural motif prevalent in antimicrobial and anticancer agents. The compound's performance under microwave-assisted synthesis conditions has also become a trending topic in "green peptide chemistry" forums.
Storage and handling recommendations for O-Benzyl-D-threonine benzyl ester oxalate emphasize protection from moisture at 2-8°C, with stability data showing >24 months under these conditions. These specifications align with industry standards for GMP-grade amino acid derivatives, a frequently searched term among quality control professionals. The compound's solubility profile (DMSO > DMF > methanol) makes it particularly suitable for solution-phase fragment coupling strategies.
Emerging applications in PROTAC linker design and macrocyclic peptide engineering have further expanded the compound's utility. Patent analyses show increasing incorporation of this building block in targeted protein degradation platforms—a hot topic in drug discovery circles. Its balanced lipophilicity (calculated LogP ~2.1) contributes to improved cellular permeability in peptide-based therapeutics.
Quality verification of CAS 188660-14-2 typically involves chiral HPLC analysis and optical rotation measurements ([α]D²⁰ = +12.5° in CHCl₃). These parameters are critical for researchers comparing "optical purity measurement techniques" across different laboratories. The compound's consistent performance in automated synthesizers has made it a reliable choice for high-throughput peptide production.
In conclusion, O-Benzyl-D-threonine benzyl ester oxalate (1:1) represents a sophisticated tool for modern synthetic chemists, bridging the gap between traditional peptide chemistry and cutting-edge therapeutic development. Its growing presence in scientific literature and patent filings underscores its importance as a stereochemically defined building block for next-generation biopharmaceuticals.
188660-14-2 (O -Benzyl-D-threonine benzyl ester oxalate(1:1)) Related Products
- 15260-11-4(O-Benzyl-L-threonine benzyl ester oxalate(1:1))
- 201274-07-9((2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate)
- 86088-59-7(L-Threonine benzyl ester hemioxalate)
- 33640-67-4(benzyl 2-amino-3-hydroxybutanoate)
- 82679-58-1(D-THREONINE BENZYL ESTER)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)